

An In-depth Technical Guide to 3-tert-Butoxy-4-bromobenzonitrile

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Compound of Interest

Compound Name: 3-tert-Butoxy-4-bromobenzonitrile

Cat. No.: B1447761 Get Quote

CAS Number: 960309-90-4

This technical guide provides a comprehensive overview of **3-tert-Butoxy-4-bromobenzonitrile**, a substituted aromatic nitrile of interest to researchers, scientists, and professionals in drug development. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on structurally related compounds.

Chemical and Physical Properties

Quantitative data for **3-tert-Butoxy-4-bromobenzonitrile** is not extensively reported. The following table summarizes its basic properties and includes data for the related and well-characterized compound, 4-bromobenzonitrile, for comparative purposes.



Property	Value (3-tert-Butoxy-4- bromobenzonitrile)	Value (4- bromobenzonitrile)
CAS Number	960309-90-4	623-00-7
Molecular Formula	C11H12BrNO	C7H4BrN
Molecular Weight	254.12 g/mol	182.02 g/mol
Appearance	Not specified (likely a solid)	White to light yellow crystalline solid
Melting Point	Data not available	112-114 °C
Boiling Point	Data not available	235-237 °C
Solubility	Data not available	Slightly soluble in water

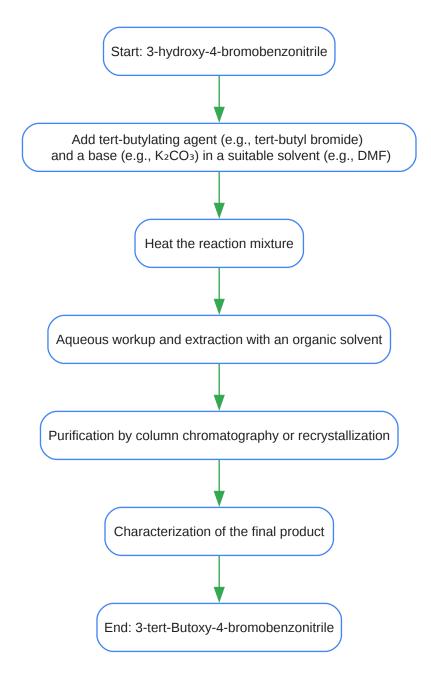
Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **3-tert-Butoxy-4-bromobenzonitrile** is not readily available in the scientific literature. However, its structure suggests a plausible synthetic route involving the etherification of a phenolic precursor.

A general synthetic approach would likely involve the Williamson ether synthesis, starting from 3-hydroxy-4-bromobenzonitrile and a tert-butylating agent in the presence of a suitable base.

General Experimental Workflow for Synthesis





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A plausible synthetic workflow for **3-tert-Butoxy-4-bromobenzonitrile**.

Spectral and Characterization Data

Specific spectral data (NMR, IR, MS) for **3-tert-Butoxy-4-bromobenzonitrile** are not widely published. Researchers synthesizing this compound would need to perform standard characterization techniques. For reference, the expected spectral features would include:



- ¹H NMR: Signals corresponding to the tert-butyl group (a singlet integrating to 9H) and aromatic protons.
- 13C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, aromatic carbons, and the nitrile carbon.
- IR: A characteristic nitrile (C≡N) stretching vibration.
- Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, showing a characteristic isotopic pattern for a bromine-containing compound.

Applications in Research and Drug Development

The utility of **3-tert-Butoxy-4-bromobenzonitrile** in drug development and medicinal chemistry has not been extensively documented in peer-reviewed journals. However, the presence of a reactive nitrile group and a bromo-substituent on a benzene ring are common features in molecules designed for biological screening.

The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures. These are key strategies in the synthesis of novel pharmaceutical candidates. The tert-butoxy group can influence the compound's solubility and metabolic stability.

No specific signaling pathways modulated by this compound have been identified in the available literature.

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-tert-Butoxy-4-bromobenzonitrile** is not widely available. Therefore, it should be handled with the care accorded to a novel chemical of unknown toxicity. General safety precautions for related aromatic nitriles and brominated compounds should be followed.

General Safety Recommendations:

 Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.



- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. One supplier recommends storage at -4°C for short-term and -20°C for long-term stability.

It is imperative to conduct a thorough risk assessment before handling this compound.

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